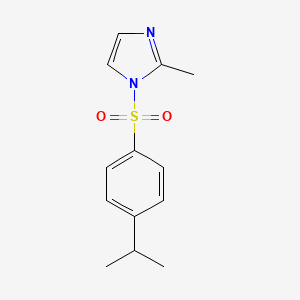

1-((4-异丙基苯基)磺酰基)-2-甲基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent serine protease inhibitor that can irreversibly inhibit a wide range of proteases. PMSF has been used in various fields of research, including biochemistry, molecular biology, and proteomics, to name a few.

科学研究应用

主客体化学

咪唑衍生物,例如含有咪唑单元的双酚,已被研究其形成具有阴离子的复杂结构的能力,展示了它们在主客体化学中的潜力。这一特性对于分子识别、传感器设计以及开发具有特定离子或分子相互作用能力的新型材料的应用非常重要(Nath 和 Baruah,2012)。

有机合成

咪唑磺酸盐作为重氮转移试剂,促进伯胺转化为叠氮化物和亚甲基底物转化为重氮化合物。这种试剂因其稳定性、保质期和成本效益而受到赞扬,突出了其在有机合成以及药物和其他含氮化合物的开发中的效用(Goddard-Borger 和 Stick,2007)。

催化

咪唑基化合物已被用作各种化学反应中的催化剂。例如,含有咪唑单元的布朗斯特酸性离子液体催化了四取代咪唑和其他杂环的合成。这些催化剂因其效率、可重复使用性和环境友好性而受到关注,为绿色化学领域做出了贡献(Davoodnia 等人,2010)。

作用机制

Target of Action

Similar compounds are known to interact with aromatic rings . The aromatic ring is a common target in many biochemical reactions due to its stability and ability to undergo electrophilic aromatic substitution .

Mode of Action

The mode of action of 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole involves electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Electrophilic aromatic substitution, the mechanism by which this compound likely operates, is a fundamental reaction in organic chemistry and biochemistry . It is involved in the synthesis of a wide range of biochemical compounds and can influence numerous metabolic pathways.

Result of Action

The result of its presumed mode of action, electrophilic aromatic substitution, is the formation of a substituted benzene ring . This could potentially alter the function of target molecules and influence cellular processes.

属性

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-10(2)12-4-6-13(7-5-12)18(16,17)15-9-8-14-11(15)3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTHNNGAXCWAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2966245.png)

![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)

![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2966250.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B2966252.png)

![N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide](/img/structure/B2966256.png)

![6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2966260.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)